An In-depth Technical Guide to Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride: A Keystone Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS No. 216753-55-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Its unique conformational rigidity and versatile chemical functionality make it an invaluable scaffold in the design of novel therapeutics, particularly those targeting the central nervous system.
Core Molecular Attributes and Physicochemical Properties
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride belongs to the tropane alkaloid family of compounds, characterized by a distinctive bicyclic structure. This rigid framework is instrumental in drug design, as it reduces the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target.[1]
Chemical Structure and Identification
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IUPAC Name: (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
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CAS Number: 216753-55-8
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Molecular Formula: C₈H₁₃ClN₂
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Molecular Weight: 172.66 g/mol
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Structure:
Physicochemical Data Summary
While specific experimental data for this exact compound is not extensively published in peer-reviewed literature, the following table summarizes typical properties based on supplier information and data for structurally related compounds.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [2] |
| Storage Temperature | Refrigerator (2-8°C) | |
| Solubility | General information suggests solubility in polar organic solvents. As a hydrochloride salt, some aqueous solubility is expected. | Inferred from general chemical principles. |
| Melting Point | Not specified in available literature. | N/A |
Synthesis and Chemical Reactivity
Caption: Generalized synthetic workflow for 8-azabicyclo[3.2.1]octane-3-carbonitriles.
Key Reactive Sites
The molecule presents several sites for further chemical modification:
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The Secondary Amine: The nitrogen atom of the bicyclic system is a key functional handle. It can be alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents. This is often the primary point of diversification in drug discovery programs.
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The Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing further opportunities for derivatization.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data from primary literature is not available. However, based on the structure, the following characteristic signals would be expected:
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¹H NMR: A complex pattern of aliphatic protons in the bicyclic system, with distinct signals for the bridgehead protons.
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¹³C NMR: Signals corresponding to the aliphatic carbons of the bicyclic core, and a characteristic signal for the nitrile carbon in the range of 115-125 ppm.
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IR Spectroscopy: A sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. A broad absorption in the 2400-3000 cm⁻¹ range would be indicative of the hydrochloride salt.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₂N₂) at m/z 136.10.
Applications in Medicinal Chemistry and Drug Development
The rigid 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry. The exo-3-carbonitrile derivative serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.
Central Nervous System (CNS) Agents
The tropane scaffold is well-known for its interaction with receptors and transporters in the CNS. Derivatives of 8-azabicyclo[3.2.1]octane are explored as:
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Monoamine Reuptake Inhibitors: These compounds can modulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine, and are investigated for the treatment of depression and other mood disorders.
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Anticholinergics and Neuroactive Compounds: The rigid structure is valuable for designing ligands that can selectively interact with various neuronal receptors. [1]
Kinase Inhibitors
The 8-azabicyclo[3.2.1]octane moiety has been incorporated into molecules designed as kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases. The scaffold can provide a three-dimensional structure that fits into the ATP-binding pocket of kinases.
Other Therapeutic Areas
Derivatives have also been investigated as vasopressin V1A receptor antagonists and in other therapeutic areas, highlighting the versatility of this chemical building block.
Caption: Key application areas in drug discovery.
Safety, Handling, and Storage
As a chemical intermediate, exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
Based on supplier safety data sheets, the compound is associated with the following hazard statements:
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H302: Harmful if swallowed. * H315: Causes skin irritation. * H318: Causes serious eye damage. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place. * Recommended storage is in a refrigerator (2-8°C).
Conclusion
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its rigid bicyclic structure provides a robust scaffold for the design of potent and selective ligands for a variety of biological targets. While detailed, publicly available characterization data is limited, its commercial availability and established use in the synthesis of complex molecules underscore its importance for drug discovery and development programs. Further research and publication of its detailed chemical properties would be a valuable contribution to the scientific community.
References
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MySkinRecipes. (n.d.). exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride. Retrieved January 21, 2026, from [Link]
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ACS Publications. (n.d.). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
